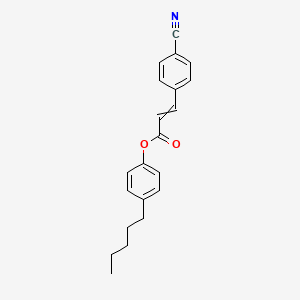

p-Pentylphenyl p-cyanocinnamate

Beschreibung

p-Pentylphenyl p-cyanocinnamate is an ester derivative of cinnamic acid, characterized by a p-cyanocinnamate backbone and a p-pentylphenyl substituent. This compound belongs to the cinnamate family, which is widely studied for applications in organic synthesis, materials science, and pharmaceuticals.

Eigenschaften

CAS-Nummer |

61924-46-7 |

|---|---|

Molekularformel |

C21H21NO2 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

(4-pentylphenyl) 3-(4-cyanophenyl)prop-2-enoate |

InChI |

InChI=1S/C21H21NO2/c1-2-3-4-5-17-10-13-20(14-11-17)24-21(23)15-12-18-6-8-19(16-22)9-7-18/h6-15H,2-5H2,1H3 |

InChI-Schlüssel |

ZPALCVHFGUSKFL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Pentylphenyl p-cyanocinnamate typically involves the Knoevenagel condensation reaction. This reaction is carried out between p-pentylbenzaldehyde and p-cyanocinnamic acid in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of p-Pentylphenyl p-cyanocinnamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: p-Pentylphenyl p-cyanocinnamate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the cyanocinnamate group can yield amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: p-Pentylbenzoic acid derivatives.

Reduction: p-Pentylphenyl p-aminocinnamate.

Substitution: Halogenated p-Pentylphenyl p-cyanocinnamate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Pentylphenyl p-cyanocinnamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cinnamate derivatives.

Industry: In the materials science field, p-Pentylphenyl p-cyanocinnamate can be used in the synthesis of polymers and other advanced materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of p-Pentylphenyl p-cyanocinnamate involves its interaction with specific molecular targets. The cyanocinnamate group can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its biological activity, as it can modify proteins or other biomolecules through covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of p-Pentylphenyl p-cyanocinnamate, we compare it with three analogous compounds: p-Pentylphenyl p-pentylbenzoate, phenethyl cinnamate, and alkynyl furopyrimidines with p-pentylphenyl substituents (Table 1).

Table 1: Comparative Analysis of Key Properties

Functional Group Impact on Reactivity and Bioactivity

- Cyano vs. Ester Groups: The cyano group in p-Pentylphenyl p-cyanocinnamate increases polarity compared to the ester group in p-Pentylphenyl p-pentylbenzoate. This may enhance interactions with biological targets but reduce solubility in nonpolar media .

- Antiviral Activity: Alkynyl furopyrimidines with p-pentylphenyl substituents exhibit potent antiviral activity against varicella-zoster virus (VZV), with EC50 values as low as 1.3 µM. The p-pentylphenyl group is critical for this activity, suggesting that p-Pentylphenyl p-cyanocinnamate could share similar pharmacophore-driven efficacy .

- Fluorescence Properties: Alkynyl furopyrimidines modified with propargyl alcohol exhibit fluorescence (452–481 nm, quantum yield 0.53–0.60). The cyano group in p-Pentylphenyl p-cyanocinnamate may similarly enable applications in fluorescent tagging .

Biologische Aktivität

p-Pentylphenyl p-cyanocinnamate is an organic compound belonging to the class of cinnamates, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential applications in pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 295.38 g/mol

- IUPAC Name : 4-pentylphenyl (E)-3-cyanoprop-2-enoate

The structure features a pentyl group attached to a phenyl ring, which is further connected to a cyanocinnamate moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that p-pentylphenyl p-cyanocinnamate exhibits several biological activities, including:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in cellular models.

The biological activities of p-pentylphenyl p-cyanocinnamate are attributed to its ability to modulate various biochemical pathways. It is believed to act by:

- Inhibiting pro-inflammatory cytokines.

- Scavenging reactive oxygen species (ROS).

- Interfering with bacterial cell wall synthesis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of p-pentylphenyl p-cyanocinnamate using DPPH and ABTS assays. The results showed a significant reduction in free radical levels, indicating strong antioxidant activity.

| Assay Type | IC Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 20.8 |

Case Study 2: Antimicrobial Efficacy

In vitro tests against common pathogens such as E. coli and S. aureus revealed that p-pentylphenyl p-cyanocinnamate inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 75 |

| S. aureus | 50 |

Research Findings

Several research studies have focused on the biological activity of p-pentylphenyl p-cyanocinnamate:

- Antioxidant Mechanisms : A recent publication highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

- Anti-inflammatory Studies : In a cellular model of inflammation, treatment with p-pentylphenyl p-cyanocinnamate significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Microbial Resistance : Investigations into the antimicrobial properties revealed that the compound disrupts bacterial cell membranes, leading to cell lysis.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.